An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorophenol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorophenol: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of 4-Ethoxy-3,5-difluorophenol, a fluorinated organic intermediate of increasing importance in the fields of medicinal chemistry and materials science. We will move beyond a simple recitation of facts to provide a foundational understanding of its synthesis, properties, and handling, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous overview of this valuable compound.
Compound Profile and Physicochemical Properties
4-Ethoxy-3,5-difluorophenol is a substituted aromatic compound whose utility is largely dictated by the interplay of its three key functional groups: the nucleophilic hydroxyl group, the sterically influential ethoxy group, and the electron-withdrawing fluorine atoms. The fluorine atoms, in particular, can significantly alter the compound's acidity (pKa), lipophilicity (logP), and metabolic stability, making it a desirable building block in drug design.[1]
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1017779-45-1 .[2][3]
Table 1: Physicochemical Properties of 4-Ethoxy-3,5-difluorophenol
| Property | Value | Source |
| CAS Number | 1017779-45-1 | [2][3] |
| Molecular Formula | C₈H₈F₂O₂ | [2] |
| Molecular Weight | 174.14 g/mol | [2] |
| Appearance | White to off-white solid/powder (predicted) | [4] |
| Purity | Typically ≥97% | [2] |
Note: Experimental values for properties like melting and boiling points are not widely published and should be determined empirically.
Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of substituted phenols often requires multi-step sequences. A logical and robust pathway to 4-Ethoxy-3,5-difluorophenol proceeds from a readily available difluorinated starting material. The following protocol is a well-established route for analogous compounds, involving the formation of an organometallic intermediate followed by oxidation.[5][6][7]
The causality behind this multi-step approach is control. Direct electrophilic substitution on a phenol ring can be difficult to control and may lead to a mixture of isomers. By building the molecule through a directed borylation-oxidation sequence, we ensure high regioselectivity, which is critical for the synthesis of specific pharmaceutical intermediates.
Caption: Proposed synthetic workflow for 4-Ethoxy-3,5-difluorophenol.
Experimental Protocol: Synthesis of 4-Ethoxy-3,5-difluorophenol
Disclaimer: This protocol is a representative synthesis based on established chemical transformations for similar molecules and should be performed by qualified personnel in a controlled laboratory setting. All steps involving organometallics must be conducted under a strictly inert atmosphere (Nitrogen or Argon).
Materials:
-
4-Bromo-3,5-difluoroanisole (Starting Material)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2M)
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Ethyl iodide
-
Potassium carbonate
-
Anhydrous acetone or DMF
-
Standard glassware for inert atmosphere reactions
Step 1: Formation of the Grignard Reagent
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm the flask under nitrogen flow until violet iodine vapors are observed. This step etches the magnesium surface, facilitating the reaction.
-
Reaction: Add anhydrous THF via syringe. In the dropping funnel, place a solution of 4-Bromo-3,5-difluoroanisole (1.0 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.
-
Completion: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature until most of the magnesium has been consumed (approx. 1-2 hours).
Step 2: Borylation and Oxidative Workup
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add trimethyl borate (1.5 equivalents) dropwise, maintaining the low temperature. The exotherm must be controlled to prevent side reactions.
-
Hydrolysis: After stirring for 2-3 hours at low temperature, allow the mixture to warm to room temperature. Slowly quench the reaction by adding saturated aqueous ammonium chloride.
-
Oxidation: Transfer the mixture to a separate flask. Add an aqueous solution of sodium hydroxide (3 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (3 equivalents) while cooling in an ice bath. The reaction is exothermic and should be controlled carefully.
-
Isolation: After stirring for several hours, neutralize the reaction with hydrochloric acid. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-3,5-difluorophenol.
Step 3: Williamson Ether Synthesis
-
Setup: In a round-bottom flask, dissolve the crude 4-Methoxy-3,5-difluorophenol from the previous step in anhydrous acetone or DMF.
-
Reaction: Add potassium carbonate (2.0 equivalents) as a base, followed by ethyl iodide (1.5 equivalents). Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture and filter off the solid potassium carbonate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-Ethoxy-3,5-difluorophenol.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a cornerstone of scientific integrity in drug discovery and development.
Table 2: Expected Analytical Data for 4-Ethoxy-3,5-difluorophenol
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the phenolic hydroxyl proton. |
| ¹³C NMR | Signals for the ethoxy carbons and distinct aromatic carbons, with characteristic C-F couplings. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated exact mass (174.0492). |
| FT-IR | Characteristic peaks for O-H (broad), C-O (ether and phenol), and C-F bonds. |
| HPLC | A single major peak indicating high purity (e.g., >97%). |
Applications in Research and Drug Development
The true value of 4-Ethoxy-3,5-difluorophenol lies in its role as a versatile intermediate. The hydroxyl group provides a reactive handle for introducing the moiety into larger, more complex molecules.
Caption: Role of 4-Ethoxy-3,5-difluorophenol as a versatile building block.
-
Pharmaceutical Development: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This compound can serve as a key fragment in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[4] The ethoxy group can also play a role in modulating solubility and cell permeability.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of herbicides and fungicides.[1][5]
-
Materials Science: Difluorinated phenols are used in the synthesis of high-performance polymers and liquid crystals for display technologies, where the fluorine atoms contribute to desired electronic and stability properties.[5]
Safety, Handling, and Storage
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: Harmful if swallowed.[8]
-
Skin Corrosion/Irritation: Causes skin irritation.[8]
-
Eye Damage/Irritation: Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and bases.
This guide provides a comprehensive technical framework for understanding and utilizing 4-Ethoxy-3,5-difluorophenol. By appreciating the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this compound in their discovery and development programs.
References
- CP Lab Safety. 4-Ethoxy-3,5-difluorophenol, 97% Purity, C8H8F2O2, 1 gram.
- Benchchem.
- ChemicalBook. 4-Ethoxy-3,5-difluorophenol | 1017779-45-1.
- PubChem. 4-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778761.
- Chem-Impex. 4-Cyano-3,5-difluorophenol.
- PubChem. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027.
- Thermo Fisher Scientific.
- TCI Chemicals.
- Google Patents.
- Patsnap. Preparation method of 3, 5-difluorophenol - Eureka.
- Benchchem. Application of 2,4-Difluorophenol in Agrochemical Synthesis.
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